- Preparation of norfloxacin lactate, China, , ,

Cas no 70458-96-7 (Norfloxacin)

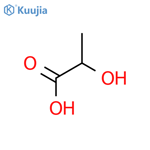

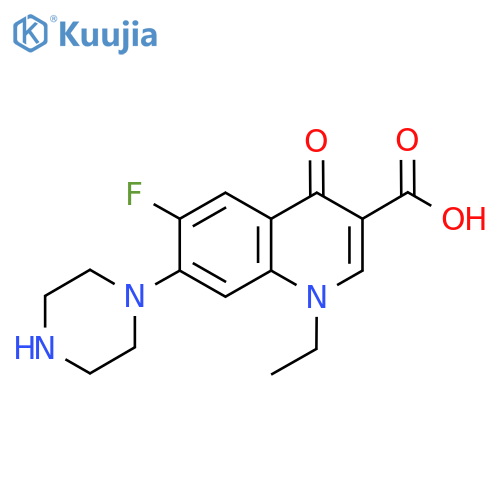

ノルフロキサシン(Norfloxacin)は、フルオロキノロン系抗菌薬の一種であり、グラム陰性菌を中心に幅広い抗菌スペクトルを示します。主に尿路感染症や消化管感染症の治療に用いられ、細菌のDNAジャイレースを阻害することで殺菌的に作用します。本剤の特徴は、高い組織移行性と尿中濃度の持続性にあり、特に膀胱炎や腎盂腎炎に対して優れた効果を発揮します。また、耐性菌に対しても一定の活性を保持しており、臨床現場で信頼性の高い選択肢となっています。適切な使用条件下で良好な安全性プロファイルを示すことが報告されています。

Norfloxacin structure

商品名:Norfloxacin

Norfloxacin 化学的及び物理的性質

名前と識別子

-

- norfloxacin

- 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylica

- 1-Ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylic acid

- Norfloxacine

- 1-ethyl-6-fluoro-4-oxo-7-piperazinyl-1,4-dihydro-quinoline-3-carboxylic acid

- 1-ethyl-6-fluoro-7-piperazino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

- 4803P

- am-715

- Barazan

- Fulgram

- GMP

- Noflo

- noroxin

- Utinor

- WAKO149-08241

- Zomxin

- Zoroxin

- 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic Acid

- Baccidal

- Chibroxin

- Floxacin 400

- Norphloxacine

- N-Desmethylpefloxacin

- Sebercim

- Norfloxacinum

- Norfloxacino

- Lexinor

- NFLX

- Norfloxacine [INN-French]

- 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

- Norfloxacinum [INN-Latin]

- Norfloxacino [INN-Spanish]

- AM 715

- MK 0366

- 1,4-Dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxy

- MK-0366

- Norfloxacin for system suitability

- Norfloxacin for peak identification

- 7-(1-Piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- KBio3_001607

- Spectrum3_000524

- BRN 0567897

- NCGC00021725-03

- Norfloxacin (USAN:USP:INN:BAN:JAN)

- GTPL12408

- NCGC00016916-01

- NCGC00016916-03

- 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

- DTXSID7037680

- J01MA06

- CS-1906

- NORFLOXACIN (MART.)

- NORFLOXACIN (EP MONOGRAPH)

- NORFLOXACIN [JAN]

- CCG-40235

- BRD-K11196887-001-22-0

- C06687

- 1-ethyl-6-fluoro-1,4-dihydro-7-(1-piperazinyl)-4-oxo-3-quinoline carboxylic acid

- BRD-K11196887-001-05-5

- BIDD:GT0725

- NORFLOXACIN [ORANGE BOOK]

- Norfloxacin (Norxacin)

- NORFLOXACIN [USP-RS]

- KBio2_001497

- BDBM50045000

- NCGC00016916-06

- Norfloxacin, Antibiotic for Culture Media Use Only

- KBioGR_000866

- PEFLOXACINE_met009

- Oprea1_375152

- HMS2235G03

- Spectrum4_000453

- Norfloxacin, British Pharmacopoeia (BP) Reference Standard

- EN300-06467

- Epitope ID:119068

- Noroxin (TN)

- Norfloxacin, European Pharmacopoeia (EP) Reference Standard

- HMS2091J16

- AKOS000417391

- Tox21_110682_1

- NORFLOXACIN [EP MONOGRAPH]

- BSPBio_002107

- 1-Ethyl-3-carboxy-6-fluoro-7-(piperazinyl-1)-quinolin-4(1H)-one

- 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-quinoline-3-carboxylicAcid

- 1-ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

- Norfloxacinum (INN-Latin)

- HMS1568N03

- Norfloxacin, United States Pharmacopeia (USP) Reference Standard

- EINECS 274-614-4

- NORFLOXACIN (USP IMPURITY)

- SPBio_002182

- 1-ethyl-1,4-dihydro-6-fluoro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid

- NORFLOXACIN [INN]

- Norocin

- NSC-757250

- KBio2_006633

- NCGC00016916-04

- Chibroxine

- HMS3712N03

- HSDB 8029

- NCGC00016916-12

- 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid (Norfloxacin)

- Chibroxol

- NORFLOXACIN (USP-RS)

- 3-Quinolinecarboxylic acid, 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-

- HY-B0132

- UNII-N0F8P22L1P

- NS00000224

- AB00052059-19

- Norfloxacino (INN-Spanish)

- Norfloxacin [USAN:USP:INN:BAN:JAN]

- Noracin

- SPBio_001173

- Tox21_113441

- KS-5007

- SR-01000000222-2

- 70458-96-7

- SPECTRUM1500440

- BPBio1_000289

- s1509

- SY051390

- 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid

- Gonorcin

- NORFLOXACIN [VANDF]

- S01AE02

- SMR000058200

- GLXC-20579

- Prestwick0_000221

- ALBB-015911

- AB00052059-18

- NCGC00016916-08

- MLS006011446

- Norfloxacin, VETRANAL(TM), analytical standard

- NORFLOXACIN [MI]

- Z56926638

- AC-6855

- NSC757250

- Norfloxacin 100 microg/mL in Acetonitrile

- MFCD00079532

- Norxacin

- HMS1920B16

- 1-ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Pharmakon1600-01500440

- AB00052059_20

- NCGC00016916-02

- NSC 757250

- Norfloxacin protomer II

- BRD-K11196887-001-20-4

- Prestwick_633

- SBI-0051464.P002

- Spectrum5_001154

- Norfloxacin for system suitability, European Pharmacopoeia (EP) Reference Standard

- Prestwick3_000221

- NCGC00021725-04

- BCP9000993

- NORFLOXACIN [MART.]

- NORFLOXACIN [WHO-DD]

- Spectrum_001017

- Norfloxacin, Pharmaceutical Secondary Standard; Certified Reference Material

- (norfloxacin)1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid

- NCGC00016916-09

- IDI1_000084

- N-8650

- 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid

- BCP27734

- 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid(1-norfloxacin)

- SMP1_000216

- NCGC00016916-05

- Opera_ID_1423

- KBio1_000084

- 3-Quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-

- 1-ethyl-4-oxo-6-fluoro-7-(piperazinyl)-1,4-dihydro-quinoline-3-carboxylic acid

- CHEMBL9

- SR-01000000222

- 1,4-Dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid

- 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4,4a,8a-tetrahydro-quinoline-3-carboxylic acid (norfloxacin)

- 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid

- (NFLX)1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid

- AB00052059_21

- 1-Ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic Acid

- 1-Ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylic acid #

- 1-Ethyl-6-fluor-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-chinolincarbonsaeure

- Q417897

- Prestwick1_000221

- BBL005569

- BRD-K11196887-001-15-4

- Norfloxacin for peak identification, European Pharmacopoeia (EP) Reference Standard

- SCHEMBL3473

- DivK1c_000084

- KBio2_004065

- STK177250

- 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-3-quinolinecarboxylic acid

- 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinoline carboxylic acid

- DTXCID5017680

- Tox21_110682

- Norfloxacin, analytical standard, >=98% (TLC)

- MK-366

- Norfloxacin protomer I

- NORFLOXACIN [USP IMPURITY]

- HMS500E06

- RKL10074

- CAS-70458-96-7

- 1-ethyl-6-fluoro-1,4-dihydro-7-(1-piperazinyl)-4-oxoquinoline-3-carboxylic acid

- DB01059

- Prestwick2_000221

- SR-01000000222-3

- 1-ethyl-6-fluoro-4-oxo-7-piperazinylhydroquinoline-3-carboxylic acid

- Noraxin

- C16H18FN3O3

- 1-Ethyl-6-fluor-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-chinolincarbonsaure

- Nolicin

- Norflo

- Norfloxacin (JP18/USP/INN)

- Noroxine

- N0817

- Uroxacin

- HMS2095N03

- BCBcMAP01_000218

- norfloxacina

- NORFLOXACIN [USAN]

- D00210

- KBioSS_001497

- BRD-K11196887-001-21-2

- CCRIS 6302

- Spectrum2_001017

- HMS2090F03

- NINDS_000084

- MLS000069650

- Norfloxacine (INN-French)

- NCGC00016916-07

- Norfloxacine,(S)

- 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid(Norfloxacin)

- CHEBI:100246

- NCGC00016916-11

- N0F8P22L1P

- BSPBio_000261

- Norfloxacin

-

- MDL: MFCD00079532

- インチ: 1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)

- InChIKey: OGJPXUAPXNRGGI-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C2C(C(C(=O)O[H])=C([H])N(C([H])([H])C([H])([H])[H])C2=C([H])C=1N1C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H])=O

計算された属性

- せいみつぶんしりょう: 319.13300

- どういたいしつりょう: 319.13322

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 519

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.9

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -1

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.2504 (estimate)

- ゆうかいてん: 221°C(lit.)

- ふってん: 695.6°C at 760 mmHg

- フラッシュポイント: 289.9 °C

- すいようせい: Soluble in acetic acid. Also soluble in acetone or cloroform. Slightly soluble in water

- PSA: 74.57000

- LogP: 1.66210

- マーカー: 6700

- 酸性度係数(pKa): pKa1 6.34; pKa2 8.75(at 25℃)

- ようかいせい: 水に溶けやすいですようかいど of 10% (g/ml, 25 ℃), very slightly soluble in ethanol, and almost insoluble in methanol and chloroform.

- じょうきあつ: 0.0±1.6 mmHg at 25°C

Norfloxacin セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S37/39

- RTECS番号:VB2005000

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- 危険レベル:IRRITANT

- どくせい:LD50 in mice, rats (mg/kg): >4000 orally (both species); 1500 s.c. (both species); 470, >500 i.m.; 220, 270 i.v. (Irikura)

- リスク用語:R20/21/22

Norfloxacin 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Norfloxacin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AB623-5g |

Norfloxacin |

70458-96-7 | >98.0%(HPLC) | 5g |

¥186.0 | 2022-06-10 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17080-25g |

Norfloxacin |

70458-96-7 | BR,99% | 25g |

¥220.00 | 2021-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006642-5g |

Norfloxacin |

70458-96-7 | 98% | 5g |

¥41 | 2023-09-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AB623-25g |

Norfloxacin |

70458-96-7 | >98.0%(HPLC) | 25g |

¥375.0 | 2022-06-10 | |

| eNovation Chemicals LLC | D332355-25g |

1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid |

70458-96-7 | 97% | 25g |

$130 | 2024-05-23 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | N9890-5G |

70458-96-7 | 5G |

¥693.65 | 2023-01-14 | |||

| abcr | AB348236-25 g |

Norfloxacin, 95%; . |

70458-96-7 | 95% | 25 g |

€83.50 | 2023-07-19 | |

| abcr | AB348236-100 g |

Norfloxacin, 95%; . |

70458-96-7 | 95% | 100 g |

€127.20 | 2023-07-19 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17080-5g |

Norfloxacin |

70458-96-7 | BR,99% | 5g |

¥75.00 | 2021-09-02 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17080-100g |

Norfloxacin |

70458-96-7 | BR,99% | 100g |

¥480.00 | 2021-09-02 |

Norfloxacin 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

リファレンス

- Preparation of norfloxacin lactate, Guangxi Huagong, 1997, 26(1), 15-17

Norfloxacin Preparation Products

Norfloxacin サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:70458-96-7)Norfloxacin

注文番号:A836893

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 06:38

価格 ($):171.0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:70458-96-7)Norfloxacin

注文番号:LE10562

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:03

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:70458-96-7)诺氟沙星

注文番号:LE27051193

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:02

価格 ($):discuss personally

Norfloxacin 関連文献

-

Alaa S. Amin,Gamal O. El-Sayed,Yousry M. Issa Analyst 1995 120 1189

-

Juan Zhao,Yilin Wu,Shi Zhou,Li Yan,Hongjun Dong,Li Chen,Minjia Meng,Chunxiang Li,Yongsheng Yan New J. Chem. 2017 41 14966

-

Xian-Feng Huang,Zhi-Hui Zhang,Qing-Qing Zhang,Ling-Zhu Wang,Ming-Yang He,Qun Chen,Guo-Qiang Song,Lin Wei,Fan Wang,Miao Du CrystEngComm 2013 15 6090

-

4. A CaCuSi4O10/GCE electrochemical sensor for detection of norfloxacin in pharmaceutical formulationsGregarious Muungani,Werner E. van Zyl RSC Adv. 2023 13 12799

-

Jiajun Wang,Jigneshkumar Dahyabhai Prajapati,Ulrich Kleinekath?fer,Mathias Winterhalter Chem. Sci. 2020 11 10344

70458-96-7 (Norfloxacin) 関連製品

- 74011-58-8(1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid)

- 93106-60-6(Enrofloxacin)

- 112811-59-3(Gatifloxacin)

- 160738-57-8(Gatifloxacin)

- 151213-15-9(8-Desmethoxy-8-fluoro Moxifloxacin)

- 151096-09-2(Moxifloxacin)

- 85721-33-1(Ciprofloxacin)

- 97867-33-9(Ciprofloxacin lactate)

- 91-21-4(1,2,3,4-Tetrahydroisoquinoline)

- 186826-86-8(Moxifloxacin hydrochloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:70458-96-7)Norfloxacin

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:70458-96-7)Norfloxacin

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ